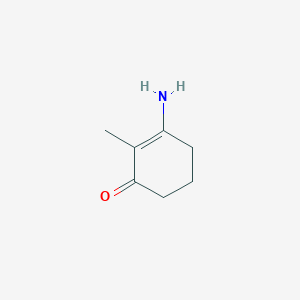

3-Amino-2-methyl-2-cyclohexen-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11NO |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

3-amino-2-methylcyclohex-2-en-1-one |

InChI |

InChI=1S/C7H11NO/c1-5-6(8)3-2-4-7(5)9/h2-4,8H2,1H3 |

InChI Key |

QNKXZYLLYMRBLW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(CCCC1=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 2 Methyl 2 Cyclohexen 1 One

Direct Amination Approaches

Direct amination methods involve the introduction of an amino group onto a pre-existing cyclohexenone or a related cyclic precursor in a single or minimal number of steps. These approaches are often favored for their efficiency and atom economy.

Condensation Reactions with Amines and Cyclic β-Diketones or Enones

A primary and widely utilized method for the synthesis of 3-Amino-2-methyl-2-cyclohexen-1-one and its analogs is the condensation reaction between a cyclic β-diketone, such as 2-methyl-1,3-cyclohexanedione, and an amine. This reaction typically proceeds via the formation of an enamine. The reaction of 1,3-cyclohexanedione (B196179) with ammonium (B1175870) acetate (B1210297) at elevated temperatures can produce 3-amino-2-cyclohexen-1-one.

Nucleophilic Addition Protocols

Nucleophilic addition represents a key strategy for the synthesis of this compound. The core of this method involves the addition of an amine to an α,β-unsaturated ketone like 2-methyl-2-cyclohexen-1-one. This reaction is a classic example of a Michael addition. The reaction conditions, including the choice of solvent, temperature, and catalyst, are crucial in directing the reaction towards the desired 1,4-addition product, the enaminone. While this specific reaction for the title compound is a logical extension, detailed examples in the provided search results focus on the addition of amines to 2-formyl-2-cyclohexenone, demonstrating the feasibility of nucleophilic additions to similar systems. nih.gov

Catalyst-Free and Solvent-Free Syntheses

In line with the principles of green chemistry, catalyst-free and solvent-free methods for the synthesis of β-enaminones have been developed. These methods often involve the direct reaction of a β-dicarbonyl compound with an amine, sometimes facilitated by grinding or mechanochemical activation. Such approaches can offer significant environmental and economic advantages by eliminating the need for potentially hazardous catalysts and solvents and often result in high yields with shorter reaction times. For instance, the grinding of equimolar amounts of cyclohex-2-en-1-one and an amine can lead to the formation of the corresponding β-enaminone at ambient temperature. This catalyst-free approach has also been successfully applied to the amination of alk-3-ynones. rsc.org

Microwave-Assisted Synthesis Strategies

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The synthesis of enaminones can be significantly expedited using microwave-assisted organic synthesis (MAOS). Reactions that might take hours under conventional heating can often be completed in minutes under microwave irradiation, frequently leading to higher yields and cleaner reaction profiles. This technique has been successfully applied to the synthesis of various heterocyclic compounds and can be adapted for the formation of this compound from appropriate precursors. clockss.org

Multi-Step Synthetic Pathways from Precursors

In cases where direct amination is not feasible or desired, multi-step synthetic sequences starting from readily available precursors offer a versatile alternative.

Routes Involving 1,3-Cyclohexanedione Derivatives

1,3-Cyclohexanedione and its derivatives are key starting materials in the synthesis of this compound. researchgate.netwikipedia.org A common strategy involves the initial methylation of 1,3-cyclohexanedione to form 2-methyl-1,3-cyclohexanedione. wikipedia.orgorgsyn.org This can be achieved through various methods, including the use of methyl iodide in the presence of a base. wikipedia.orgorgsyn.org Another route to 2-methyl-1,3-cyclohexanedione involves a Mannich reaction on 1,3-cyclohexanedione with formaldehyde (B43269) and a dialkylamine, followed by hydrogenolysis. googleapis.comgoogle.comchemicalbook.com

Once 2-methyl-1,3-cyclohexanedione is obtained, it can be converted to the target compound, this compound, through a condensation reaction with an amine source, such as ammonia (B1221849) or an ammonium salt.

A general reaction scheme is presented below:

Scheme 1: Synthesis from 1,3-Cyclohexanedione

(a) Methylating agent (e.g., CH3I, base) or Mannich reaction followed by hydrogenolysis. (b) Amine source (e.g., NH3, NH4OAc).

The following table summarizes some of the key findings from the literature regarding these synthetic routes.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 1,3-Cyclohexanedione, Formaldehyde, Dimethylamine | 1) Methanol (B129727), 30-40°C; 2) H2, Pd/C | 2-Methyl-1,3-cyclohexanedione | 87 | chemicalbook.com |

| Resorcinol | 1) H2, Ni catalyst; 2) CH3I, HCl, Dioxane, reflux | 2-Methyl-1,3-cyclohexanedione | 54-56 | orgsyn.org |

| Cyclohex-2-en-1-one, 2-Methylaniline | Grinding, ambient temperature | 3-[(2-Methylphenyl)amino]cyclohex-2-en-1-one | up to 90 | |

| Cyclohex-2-en-1-one, 2-Methylaniline | Acetic acid, reflux (100-120°C), 1-3 hours | 3-[(2-Methylphenyl)amino]cyclohex-2-en-1-one | 80-95 |

Cyclization Reactions of Acyclic Nitriles

The synthesis of the this compound core structure from an acyclic precursor can be effectively achieved through intramolecular cyclization of an appropriate nitrile. A primary method for this type of transformation is the Thorpe-Ziegler reaction. wikipedia.orgchem-station.com This reaction involves the base-catalyzed intramolecular condensation of a dinitrile, which, after acidic hydrolysis, yields a cyclic ketone. wikipedia.org The process begins with the deprotonation of a carbon alpha to one of the nitrile groups by a strong base, creating a nitrile anion. numberanalytics.com This anion then performs a nucleophilic attack on the carbon of the second nitrile group within the same molecule, leading to the formation of a cyclic imine that subsequently tautomerizes to the more stable enamine. numberanalytics.com

For the synthesis of this compound, a suitable starting material would be a methyl-substituted δ-oxo-nitrile, such as 2-methyl-5-oxohexanenitrile. A patent describing the synthesis of the non-methylated analog, 3-amino-2-cyclohexenone, from 5-oxohexanenitrile (B84432) provides a valuable model for this process. google.com The patented method involves heating the acyclic oxo-nitrile at temperatures between 160°C and 220°C in an inert organic polar solvent with a basic catalyst. google.com The reaction is conceptually related to the Dieckmann condensation. wikipedia.org

Strong bases are typically required to facilitate the initial deprotonation. Common choices include alkali metal salts of aralkyl amines, sodium hydride (NaH), lithium diisopropylamide (LDA), and potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). numberanalytics.comnumberanalytics.comresearchgate.net While various metal-catalyzed cyclizations of nitriles exist, including those using palladium, gold, or nickel, the base-catalyzed Thorpe-Ziegler approach remains a direct and well-established route for creating the enaminone ring system from acyclic nitriles. nih.govrsc.orgacs.orgrsc.org

Functional Group Interconversions

An alternative and highly effective strategy for synthesizing this compound is through the functional group interconversion (FGI) of a pre-existing cyclic precursor. The most direct FGI route involves the amination of a β-dicarbonyl compound, specifically 2-methyl-1,3-cyclohexanedione . organic-chemistry.org This starting material is readily accessible through established methods, such as the methylation of 1,3-cyclohexanedione (also known as dihydroresorcinol) or via a two-step process involving a Mannich reaction on 1,3-cyclohexanedione followed by catalytic hydrogenation. chemicalbook.comorgsyn.orggoogle.comgoogle.com

The conversion of 2-methyl-1,3-cyclohexanedione to the target enaminone is achieved by reaction with ammonia or a primary amine. This transformation leverages the enhanced reactivity of the dicarbonyl system. The reaction can often be carried out by heating the dicarbonyl compound with an amine, sometimes in the presence of an acid catalyst to facilitate the dehydration step. organic-chemistry.orgnih.gov More contemporary methods employ specific catalysts to achieve this transformation under milder conditions. For instance, ceric ammonium nitrate (B79036) (CAN) has been shown to catalyze the reaction between β-dicarbonyls and primary amines effectively at room temperature. organic-chemistry.org Another approach utilizes mechanochemical grinding with potassium hydrogen sulfate (B86663) (KHSO₄) and silica (B1680970) gel (SiO₂) for the amination of solid 1,3-dicarbonyl compounds, offering the advantages of mild, solvent-free conditions. organic-chemistry.org This FGI pathway represents a robust and versatile method for accessing the title compound from a common cyclic starting material.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing the efficiency, selectivity, and yield of the synthesis of this compound. Key variables include the choice of solvent, reaction temperature and duration, and the nature of the catalyst.

Solvent Effects on Reaction Efficiency and Selectivity

The solvent medium can profoundly impact reaction outcomes by influencing reactant solubility, transition state stabilization, and even opening alternative reaction pathways. rsc.org In the context of the Thorpe-Ziegler cyclization, polar aprotic solvents are generally preferred. numberanalytics.com A patent for the synthesis of the closely related 3-amino-2-cyclohexenone specifies the use of an "inert organic polar solvent," with examples like dimethylformamide (DMF) being common for this class of reaction. numberanalytics.comgoogle.comnumberanalytics.com

The choice of solvent is also critical in enaminone synthesis via functional group interconversion. The effect of different solvents on reaction yield can be significant, as demonstrated in studies of related enaminone syntheses where various media were tested. researchgate.netresearchgate.net

Table 1: Effect of Solvent on Enaminone Synthesis Yield

| Solvent | Relative Yield | Comment |

|---|---|---|

| Methanol | Moderate | Reaction proceeds. |

| Acetonitrile | Low | Reduced reaction efficiency observed. researchgate.net |

| DMF | Low | Reduced reaction efficiency observed. researchgate.net |

| Acetone | No Reaction | The reaction did not proceed. researchgate.net |

This table illustrates the typical influence of solvent choice on enaminone synthesis as observed in related studies. researchgate.net

Temperature and Reaction Time Optimization

Temperature and reaction duration are fundamental parameters that must be carefully controlled to achieve optimal results. For the heat-induced cyclization of an acyclic nitrile precursor, temperature directly affects both the rate of conversion and the prevalence of side reactions. google.com

In the synthesis of 3-amino-2-cyclohexenone from 5-oxohexanenitrile, a temperature range of 160°C to 220°C is effective. google.com However, an optimal range of 170°C to 200°C is recommended to maximize selectivity and yield. google.com Temperatures below this range lead to incomplete conversion and the formation of by-products, whereas exceeding this range can cause secondary reactions that consume the desired product. google.com The reaction time is generally less critical but is typically maintained for 0.5 to 4 hours to ensure completion. google.com

Table 2: Influence of Temperature on Cyclization Yield

| Temperature Range (°C) | Effect on Yield and Selectivity |

|---|---|

| < 160 | Decreased conversion and lower selectivity. google.com |

| 170 - 200 | Optimal range for high yield and selectivity. google.com |

| > 220 | Decreased yield due to secondary reactions and product degradation. google.com |

Data derived from the synthesis of the non-methylated analog, 3-amino-2-cyclohexenone. google.com

Catalyst Influence on Reaction Progress and Product Distribution

The choice of catalyst is pivotal in directing the reaction pathway and influencing its rate. For the Thorpe-Ziegler cyclization, the reaction is explicitly base-catalyzed. Strong bases such as sodium hydride (NaH) or alkali metal alkoxides are necessary to generate the initial nitrile anion. numberanalytics.comnumberanalytics.com The catalytic amount can also be optimized; for the cyclization of 5-oxohexanenitrile, a molar ratio of 0.005 to 0.2 moles of basic catalyst per mole of nitrile is preferred. google.com

For the functional group interconversion route, the amination of 2-methyl-1,3-cyclohexanedione can be performed with or without a catalyst. However, catalysis can offer milder conditions and improved efficiency. Both acid and base catalysis can be employed, and specific solid catalysts have also proven effective.

Table 3: Catalysts for the Synthesis of this compound

| Synthetic Route | Catalyst Type | Examples | Effect |

|---|---|---|---|

| Cyclization of Acyclic Nitrile | Strong Base | NaH, LDA, K-t-BuO numberanalytics.com | Essential for generating the nucleophilic nitrile anion. numberanalytics.com |

| Basic Catalyst | Alkali metal hydroxides google.com | Used in catalytic amounts (0.005-0.2 mol equiv) for thermal cyclization. google.com | |

| Amination of Dione | Lewis Acid | Ceric Ammonium Nitrate (CAN) organic-chemistry.org | Allows reaction to proceed at room temperature. organic-chemistry.org |

| Solid Acid | KHSO₄ / SiO₂ organic-chemistry.org | Enables facile amination under mechanochemical (grinding) conditions. organic-chemistry.org |

Strategies for Enhanced Purity and Yield

Beyond optimizing the core parameters of solvent, temperature, and catalyst, several other strategies can be employed to improve the purity and final yield of this compound.

For intramolecular cyclization reactions in general, structural modifications can be used to favor ring closure. The Thorpe-Ingold effect describes how the introduction of gem-dialkyl substituents on the linking chain can increase the rate of cyclization by altering bond angles and reducing the entropic barrier to ring formation. lucp.net

Furthermore, exploring alternative reaction conditions can lead to significant improvements in process efficiency and product purity. For instance, solvent-free Thorpe reactions have been shown to proceed efficiently. rsc.org This "green chemistry" approach not only simplifies the reaction setup but also facilitates product isolation, which can sometimes be achieved by simply washing the reaction mixture with water to remove the catalyst and any water-soluble byproducts. rsc.org

Finally, conventional purification techniques are applied post-reaction. The final product, this compound, can be isolated and purified from the reaction mixture by standard methods such as distillation or crystallization. google.com For related compounds like 2-methyl-1,3-cyclohexanedione, recrystallization from solvents like ethanol (B145695) is an effective purification method. orgsyn.org

Reactivity and Chemical Transformations of 3 Amino 2 Methyl 2 Cyclohexen 1 One

Reactions at the Enaminone Moiety

The conjugated enaminone system is characterized by a polarized electronic distribution, with the nitrogen atom's lone pair of electrons delocalizing through the double bond to the carbonyl group. This creates nucleophilic character at the β-carbon (C3) and electrophilic character at the carbonyl carbon (C1) and the α-carbon (C2).

Electrophilic Additions

Due to the electron-donating effect of the amino group, the double bond of 3-amino-2-methyl-2-cyclohexen-1-one is electron-rich and susceptible to attack by electrophiles. Electrophilic addition reactions typically occur at the α-carbon (C2), which is activated by the adjacent carbonyl group. For instance, in the presence of an acid catalyst like HBr, the double bond can act as a nucleophile, attacking the electrophilic hydrogen. pearson.com

Nucleophilic Additions and Conjugate Additions

The enaminone system is also a prime candidate for nucleophilic attack. While direct nucleophilic addition to the carbonyl carbon (1,2-addition) is possible, conjugate addition (1,4-addition or Michael addition) to the β-carbon is often favored. masterorganicchemistry.compearson.com This is because the initial adduct is a resonance-stabilized enolate ion. A wide array of nucleophiles, including amines, thiols, and organocuprates, can participate in conjugate addition reactions with α,β-unsaturated ketones. masterorganicchemistry.com The choice between 1,2- and 1,4-addition can be influenced by the nature of the nucleophile and the reaction conditions. Hard nucleophiles, such as Grignard reagents, tend to favor 1,2-addition, while softer nucleophiles, like Gilman reagents (organocuprates), typically yield the 1,4-addition product.

| Reaction Type | Reagent | Major Product |

| 1,2-Addition | Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol |

| 1,4-Addition (Conjugate Addition) | Gilman Reagent (e.g., (CH₃)₂CuLi) | 3-Substituted Cyclohexanone (B45756) |

| Michael Addition | Enolates, Amines, Thiols | 1,5-Dicarbonyl compounds or corresponding adducts |

Substitution Reactions

Substitution reactions can occur at various positions on the this compound ring. The amino group can be displaced by other nucleophiles, particularly under acidic conditions where the amino group is protonated, making it a better leaving group. Additionally, reactions can be designed to effect substitution at the α- or β-carbons, often following an initial addition step.

Transformations Involving the Amino Group

The primary amino group of this compound is a key site of reactivity, enabling a variety of chemical transformations.

N-Alkylation and N-Arylation

The nitrogen atom of the amino group is nucleophilic and can readily undergo alkylation or arylation. N-alkylation can be achieved using alkyl halides, while N-arylation can be accomplished through methods like the Buchwald-Hartwig amination, which utilizes palladium catalysts to form a carbon-nitrogen bond between an aryl halide and the amine. These reactions provide a straightforward route to a diverse range of N-substituted derivatives. monash.edu

| Reaction | Reagents | Product Type |

| N-Alkylation | Alkyl Halide (e.g., CH₃I), Base | N-Alkyl-3-amino-2-methyl-2-cyclohexen-1-one |

| N-Arylation | Aryl Halide, Palladium Catalyst, Base | N-Aryl-3-amino-2-methyl-2-cyclohexen-1-one |

Formation of Schiff Bases and Imines

One of the most characteristic reactions of primary amines is their condensation with aldehydes or ketones to form Schiff bases or imines. wjpsonline.comwikipedia.orgnih.gov This reaction proceeds through a two-step mechanism involving nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, followed by dehydration to yield the imine. researchgate.net The formation of the C=N double bond is typically reversible and can be catalyzed by either acid or base. wjpsonline.com Schiff bases derived from this compound are valuable intermediates in the synthesis of various heterocyclic compounds and have been investigated for their potential biological activities. wikipedia.org

| Reactant | Conditions | Product |

| Aldehyde (R-CHO) | Acid or Base Catalyst, Heat | Schiff Base (R-CH=N-R') |

| Ketone (R₂C=O) | Acid or Base Catalyst, Heat | Schiff Base (R₂C=N-R') |

Oxidative Transformations of the Amine

The enamine moiety within this compound is susceptible to oxidative transformations, a characteristic shared by enamines and enaminones in general. rsc.orgresearchgate.net The oxidation of these compounds can be achieved through various methods, including electrochemical processes and chemical oxidants. rsc.orgresearchgate.net

Electrochemical oxidation of enamines is typically an irreversible process. rsc.org The anodic oxidation of enaminones can lead to the formation of dimeric products or furan (B31954) derivatives. researchgate.netresearchgate.net For instance, subjecting an enaminone to certain oxidation conditions in solution can result in hydroxylated products. researchgate.net In some cases, oxidation using reagents like potassium permanganate (B83412) (KMnO₄) in combination with sodium periodate (B1199274) (NaIO₄) on sugar-derived enamines has been shown to yield N-formyl or N-acyl amino sugars, depending on the substitution pattern of the double bond. rsc.org

Recent advancements have explored electrochemical methods for functionalizing enaminones. For example, an electrochemical process has been developed for the thiocyanation of enaminones, which involves C-H bond thiocyanation and vinyl C-N bond transamination, proceeding without the need for an external oxidant. researchgate.netrsc.org These studies highlight that the amine group and the adjacent vinylogous system are key sites for oxidative reactivity.

Reactions at the Carbonyl Group

The carbonyl group of this compound, while part of a conjugated enone system, retains the capacity for typical carbonyl reactions, including reduction and derivatization.

The reduction of the carbonyl group in enaminones can be achieved using various reducing agents, with the outcome dependent on the specific reagent and reaction conditions. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for the reduction of aldehydes and ketones to their corresponding alcohols. numberanalytics.commasterorganicchemistry.com In the context of α,β-unsaturated ketones like this compound, NaBH₄ can selectively reduce the carbonyl group to an allylic alcohol, a process known as 1,2-reduction. masterorganicchemistry.comresearchgate.net

The mechanism involves the nucleophilic attack of a hydride ion from the borohydride on the electrophilic carbonyl carbon. numberanalytics.com To enhance selectivity for 1,2-reduction over conjugate (1,4-) reduction, the Luche reduction conditions, which employ sodium borohydride in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), are often effective. researchgate.net The cerium salt coordinates to the carbonyl oxygen, increasing its electrophilicity and favoring direct attack by the hydride.

Other reducing agents such as lithium aluminum hydride (LiAlH₄) can also be used, although they are much more reactive. amherst.edu The reduction of enaminones with sodium in isopropanol/THF has been reported to yield γ-amino alcohols. researchgate.net

Table 1: Reduction of Enaminone Carbonyl Group

| Reagent/Condition | Product Type | Reference |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Secondary Allylic Alcohol | masterorganicchemistry.com |

| NaBH₄ / CeCl₃ (Luche Reduction) | Selective Secondary Allylic Alcohol | researchgate.net |

| Sodium in Isopropanol/THF | γ-Amino Alcohol | researchgate.net |

The formation of derivatives at the carbonyl position is a fundamental transformation in organic synthesis.

Ketal Formation: The conversion of a ketone to a ketal is a standard method for protecting the carbonyl group. This reaction typically involves treating the ketone with an alcohol or a diol in the presence of an acid catalyst. For α,β-unsaturated ketones, this transformation can sometimes be challenging. However, methods exist for the conversion of cyclic ketals back to cyclohexenone derivatives, implying the feasibility of the forward reaction under appropriate conditions. koreascience.kr

Enamine Formation: this compound is already an enaminone, a stable vinylogous amide. nih.gov The term "enamine" typically refers to a compound formed from the reaction of a ketone or aldehyde with a secondary amine. wikipedia.orgmakingmolecules.com The reaction begins with a nucleophilic attack from the amine onto the carbonyl carbon, followed by dehydration. youtube.com Given that the starting material already possesses an amino group conjugated with the carbonyl, further reaction at the carbonyl with another amine to form a different enamine-like structure is not a typical or straightforward transformation. The existing electronic conjugation lends stability to the enaminone system, making it less reactive in this manner than a simple isolated ketone. nih.gov

Cycloaddition Reactions

The conjugated π-system of this compound makes it a potential candidate for participation in cycloaddition reactions, which are powerful tools for constructing cyclic molecules. researchgate.netmsu.edu

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. ucalgary.camasterorganicchemistry.com The reactivity in these reactions is generally enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.comyoutube.com

This compound contains a diene-like system within its structure. The electron-donating amino group makes the molecule electron-rich, suggesting it could function as a diene in a Diels-Alder reaction with a suitable electron-poor dienophile. Enamines are known to be reactive components in cycloaddition reactions. researchgate.netacs.org Specifically, 1-amino-substituted dienes are highly reactive partners in Diels-Alder reactions, leading to the synthesis of various cyclohexene (B86901) derivatives. acs.org The reaction of an enamine with a dienophile proceeds through a concerted mechanism, often with high stereospecificity, to yield a cyclic adduct. ucalgary.ca

Table 2: Components in a Diels-Alder Reaction

| Component | Role | Electronic Requirement |

|---|---|---|

| Diene | 4π-electron system | Electron-rich |

Given its structure, this compound could potentially react with dienophiles like maleic anhydride (B1165640) or acrylates to form bicyclic adducts. msu.edu

Beyond the Diels-Alder reaction, other pericyclic reactions could be envisaged for this molecule. Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu

Electrocyclic Reactions: These reactions involve the formation of a σ-bond from a conjugated π-system (ring-closing) or the reverse (ring-opening), with a net conversion of one π-bond into one σ-bond. wikipedia.org While a classic example involves the thermal ring-opening of cyclobutene (B1205218) to butadiene, the specific structure of this compound does not immediately lend itself to common electrocyclization pathways without prior modification. However, related enone systems can participate in such transformations under specific conditions, for example, in the Nazarov cyclization, which converts divinyl ketones to cyclopentenones. wikipedia.org

Sigmatropic Rearrangements: These are pericyclic reactions where a σ-bond migrates across a π-system. A notable example is the Cope rearrangement, a researchgate.netresearchgate.net-sigmatropic shift. msu.edu An oxy-Cope rearrangement, involving an enol, can lead to the formation of complex cyclic ketones. acs.org It is conceivable that derivatives of this compound, particularly its corresponding alcohol from carbonyl reduction, could undergo such rearrangements if an appropriate π-system is present.

Rearrangements and Intramolecular Processes

tcichemicals.comtcichemicals.com-Sigmatropic rearrangements are a class of pericyclic reactions where a sigma bond migrates across a π-system, proceeding through a concerted, cyclic transition state involving six electrons. The Claisen and Cope rearrangements are archetypal examples of this transformation. wikipedia.org While there are no direct reports of this compound undergoing this rearrangement, its structural motif is present in systems that do participate in analogous aza-Claisen rearrangements. tcichemicals.comtcichemicals.com

The aza-Claisen rearrangement involves nitrogen-containing analogs, such as allyl enamines, which rearrange upon heating or with the aid of a Lewis acid to form γ,δ-unsaturated imines or amides. tcichemicals.comtcichemicals.com For a derivative of this compound, such as an N-allyl substituted version, a thermally or photochemically induced tcichemicals.comtcichemicals.com-sigmatropic rearrangement could be envisioned. acs.org This hypothetical aza-Claisen rearrangement would proceed through a chair-like transition state, leading to the formation of a C-allyl substituted product at the C4 position. The initial product would be a γ,δ-unsaturated imine, which could subsequently hydrolyze to the corresponding dicarbonyl compound. The reaction is driven by the formation of a thermodynamically stable carbonyl group. wikipedia.org Such rearrangements are powerful tools in organic synthesis for the stereoselective construction of carbon-carbon bonds and the creation of complex molecular architectures. organic-chemistry.org

This compound exists in a state of equilibrium between different tautomeric forms. This phenomenon, known as imine-enamine tautomerism, is the nitrogen analog of the more familiar keto-enol tautomerism. numberanalytics.comcas.cn The enamine form, which features a C=C double bond adjacent to the nitrogen atom, is in equilibrium with its corresponding imine tautomer, which contains a C=N double bond and a saturated α-carbon.

The equilibrium position is influenced by several factors, including solvent polarity and substitution patterns. numberanalytics.com For this compound, the enamine tautomer is generally favored due to the stabilizing effect of conjugation between the amino group, the carbon-carbon double bond, and the carbonyl group. This extended π-system creates a vinylogous amide character. The interconversion between these forms is typically catalyzed by acid or base. pbworks.com This inherent tautomerism is crucial as it dictates the compound's reactivity; the enamine form is nucleophilic at the α-carbon, while the imine form is electrophilic at the imine carbon. youtube.com The distinct reactivity of these tautomers can be leveraged in chemical synthesis to achieve different products under specific reaction conditions. cas.cncas.cn

Catalytic Transformations

The enaminone scaffold of this compound makes it a versatile participant in transition-metal-catalyzed cross-coupling reactions. rsc.orgyoutube.comyoutube.com The N-H bond of the amino group can be functionalized through palladium- or copper-catalyzed reactions, such as the Buchwald-Hartwig and Chan-Evans-Lam couplings, to form N-aryl or N-vinyl derivatives. acs.org These reactions typically involve an oxidative addition of an aryl halide to a low-valent metal center, followed by coordination of the enaminone, deprotonation, and subsequent reductive elimination to yield the N-substituted product and regenerate the catalyst.

Furthermore, the vinylogous nature of the system allows for transformations at other positions. For instance, the corresponding vinyl triflate derivative can be prepared from the ketone and subsequently used in Sonogashira coupling reactions with terminal alkynes. researchgate.net These metal-catalyzed methods provide powerful and modular routes to a diverse range of substituted cyclohexenone derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.

| Reaction Type | Catalyst/Reagents | Substrate Type | Product Type | Ref. |

| Buchwald-Hartwig Amination | Pd(dba)₂ / Ligand, Base | Aryl Halide | N-Aryl Enaminone | acs.org |

| Chan-Evans-Lam Coupling | Cu(OAc)₂ / Pyridine | Arylboronic Acid | N-Aryl Enaminone | acs.org |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI, Base | Vinyl Triflate, Alkyne | Dienyne | researchgate.net |

| Copper-Catalyzed Amination | CuI / Proline | Heterocyclic Bromide | N-Heteroaryl Enaminone | organic-chemistry.org |

This compound and related cyclic enaminones are excellent nucleophiles in organocatalytic reactions, a field that utilizes small organic molecules as catalysts to promote chemical transformations. organic-chemistry.orguni-giessen.de The enamine tautomer can participate in a variety of asymmetric conjugate addition reactions, including Michael additions, with suitable electrophiles like α,β-unsaturated ketones and nitro-olefins. nih.govyoutube.comyoutube.com

These reactions are often catalyzed by chiral secondary amines (like proline derivatives) or chiral Brønsted acids (like phosphoric acids). rsc.org The catalyst activates the electrophile or forms a transient, more reactive nucleophilic species. For example, in a Michael addition to a nitro-olefin catalyzed by a chiral thiourea, the catalyst activates the electrophile through hydrogen bonding, allowing for a stereocontrolled attack by the enaminone. This approach provides access to highly functionalized, chiral molecules with significant enantiomeric purity. rsc.org The resulting products, such as γ-nitro ketones, are valuable synthetic intermediates that can be further transformed into complex chiral amines and other important building blocks. researchgate.net

| Reaction Type | Electrophile | Organocatalyst Type | Product Class | Ref. |

| Michael Addition | α,β-Unsaturated Ketone | Chiral Secondary Amine | 1,5-Dicarbonyl Compound | nih.gov |

| Michael Addition | Nitro-olefin | Chiral Thiourea/Brønsted Acid | γ-Nitro Ketone | researchgate.net |

| Mannich Reaction | Imine | Chiral Phosphoric Acid | β-Amino Ketone | organic-chemistry.org |

| Aldol (B89426) Reaction | Aldehyde | L-Proline | β-Hydroxy Ketone | organic-chemistry.orgresearchgate.net |

Applications As a Building Block in Organic Synthesis

Synthesis of Complex Polycyclic and Heterocyclic Systems

The bifunctional nature of 3-Amino-2-methyl-2-cyclohexen-1-one, possessing both a nucleophilic amino group and electrophilic sites, makes it an ideal starting material for cyclization and annulation reactions to form intricate ring systems.

While direct and specific examples of this compound being used as a precursor for quinolines and tetrahydroquinolines are not extensively detailed in the surveyed literature, the broader class of enaminones and related cyclic ketones are fundamental in established synthetic routes to these important heterocyclic scaffolds. For instance, various named reactions like the Combes, Doebner-Miller, and Friedländer syntheses utilize aniline (B41778) derivatives and carbonyl compounds to construct the quinoline (B57606) core. The structural elements of this compound are analogous to the synthons used in these classical methods, suggesting its potential as a precursor in similar transformations.

A significant application of this compound is its role as a foundational unit for building substituted cyclic and bicyclic compounds. A key example is its use in the synthesis of substituted anisidines. In a documented two-step process, this compound undergoes halogenation as the initial step google.com. Specifically, it is converted to 3-amino-6-iodo-2-methyl-2-cyclohexen-1-one.

This reaction is typically carried out by treating the starting enaminone with iodine in a solvent mixture of methanol (B129727) and tetrahydrofuran (B95107) (THF) in the presence of a base like sodium carbonate google.com. The resulting iodinated cyclohexenone is a crucial intermediate, primed for subsequent reactions to build more complex, fused structures google.com.

Table 1: Halogenation of this compound

| Reactant | Reagents | Product | Yield | Reference |

|---|

This halogenated intermediate can then undergo further transformations, such as elimination and substitution reactions, to yield valuable products like substituted anisidines, which are important in various chemical industries google.com.

The cyclohexenone core is a prevalent feature in the retrosynthetic analysis of numerous natural products. While specific applications of this compound in the total synthesis of a named natural product are not prominently documented, its structural analog, 3-methyl-2-cyclohexen-1-one (B144701), serves as a starting material in the synthesis of complex molecules. For example, it has been utilized in the synthesis of 19-nor-1α,25-dihydroxyvitamin D₃ derivatives and is a precursor in the total synthesis of (+)-taiwaniaquinone H and (+)-dichroanone. The presence of the amino group in this compound offers additional synthetic handles for elaboration, suggesting its potential utility in constructing nitrogen-containing natural products.

Role in the Elaboration of Bioactive Molecules

The inherent reactivity of this compound makes it a suitable scaffold for the development of molecules with potential biological activity. Its structure can be readily modified to generate libraries of compounds for screening and lead optimization.

The utility of this compound extends to the formation of key intermediates for the pharmaceutical industry. The synthesis of substituted anisidines, as previously mentioned, is a prime example google.com. Anisidine derivatives are building blocks for a range of pharmaceuticals. The process involves the conversion of this compound to an intermediate like 3-amino-6-iodo-2-methyl-2-cyclohexen-1-one, which is then further reacted. For instance, treatment of the iodo-intermediate with potassium tert-butoxide followed by reaction with dimethyl sulfate (B86663) leads to the formation of a substituted anisidine precursor google.com. This highlights a practical, multi-step synthesis where this compound is the foundational starting material for a valuable pharmaceutical intermediate google.com.

The modification of the this compound skeleton is a route to novel chemical entities. A notable transformation is the asymmetric hydrogenation to produce chiral cyclic β-amino ketones. The synthesis of chiral versions of these ketones has been achieved with high enantioselectivity (up to 94% ee) using a Ruthenium-catalyzed asymmetric hydrogenation process with a (S)-C3-TunePhos chiral ligand molaid.com.

Table 2: Asymmetric Synthesis of Chiral β-Amino Ketones

| Substrate | Catalyst System | Key Outcome | Reference |

|---|

This ability to introduce specific stereochemistry is crucial in medicinal chemistry, where the biological activity of a molecule is often dependent on its three-dimensional structure. The resulting chiral β-amino ketones are valuable precursors for the synthesis of enantiomerically pure bioactive compounds and analogs with modified skeletons.

Introduction of Functional Groups

The chemical architecture of this compound makes it a highly versatile building block in organic synthesis, primarily due to the integrated enaminone system. This arrangement, consisting of an amine conjugated to a cyclohexenone ring, provides multiple reactive sites. It allows the molecule to act as a synthon for introducing both the cyclic ketone framework and a nitrogen-containing functional group, often in a controlled and predictable manner.

The reactivity of the enaminone moiety is characterized by its ambident nucleophilicity, with reactive sites at the nitrogen atom and the α-carbon, as well as electrophilic centers at the β-carbon and the carbonyl carbon. This dual reactivity allows for a wide range of transformations.

Research has shown that the related compound, 3-amino-2-cyclohexenone, serves as a valuable intermediate in the synthesis of various industrially significant chemicals. google.com This highlights the utility of the core structure. For instance, the amino group can be considered a masked or temporary functional group that facilitates certain reactions or can be retained in the final product.

Key transformations demonstrating its versatility include:

Hydrolysis: The enamine can be hydrolyzed under acidic or basic conditions to yield the corresponding β-dicarbonyl compound. In this case, reaction with water can produce cyclohexane-1,3-dione derivatives. google.com This transformation effectively uses the amino group as a protecting or directing group to furnish a cyclic dione.

Dehydrogenation/Aromatization: The cyclohexenone ring can be dehydrogenated to form an aromatic ring. The conversion of 3-amino-2-cyclohexenone to m-aminophenol is a documented example of this, where the core structure provides both the aromatic ring and the amino functional group in the final product. google.com

The strategic value of this compound lies in its ability to provide the foundational six-membered ring and the nitrogen functionality, which can then be elaborated into more complex molecular targets.

Table 1: Synthetic Transformations of the Aminocyclohexenone Core

This table summarizes key reactions where the aminocyclohexenone structure is used as a precursor to introduce specific functional moieties.

| Starting Material | Reagent(s) | Product | Moiety Incorporated | Source |

| 3-Amino-2-cyclohexen-1-one | Water, Acid or Base | Cyclohexane-1,3-dione | Cyclohexenone (as dione) | google.com |

| 3-Amino-2-cyclohexen-1-one | Dehydrogenating Agent | m-Aminophenol | Amino, Aromatic Ring | google.com |

Spectroscopic and Computational Investigations

Advanced Spectroscopic Characterization

Advanced spectroscopic methods are crucial for understanding the intricate structural and electronic properties of 3-Amino-2-methyl-2-cyclohexen-1-one. These techniques provide unparalleled insight into its molecular behavior, from ground-state conformations to the dynamics of its excited states.

Nuclear Magnetic Resonance (NMR) Studies

NMR spectroscopy serves as a powerful tool for elucidating the structure and dynamics of molecules in solution. For this compound, it offers a window into its conformational preferences and the transient species that may form during chemical reactions.

The semi-rigid cyclohexene (B86901) ring and the substituents of this compound suggest the presence of multiple, interconverting conformations. Dynamic NMR (DNMR) is the ideal technique for studying these processes that occur on the millisecond to second timescale. Such dynamic behavior can include ring inversion and restricted rotation around the C2-C3 and C3-N bonds.

While specific DNMR studies on this compound are not extensively documented, the principles can be inferred from related structures. For instance, studies on similar cyclic systems, like 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one), have used DNMR to reveal conformational exchanges involving the movement of the cyclohexene rings. In the case of this compound, variable temperature (VT) NMR experiments could track the chemical shifts of the ring protons and the methyl group. As the temperature is lowered, the rapid interconversion between different conformers would slow down, potentially leading to the broadening and eventual splitting of NMR signals into distinct sets for each populated conformer.

This line-shape analysis allows for the calculation of key thermodynamic and kinetic parameters for the conformational exchange, such as the free energy of activation (ΔG‡), which quantifies the energy barrier to rotation or inversion. The presence of both a methyl group and an amino group can lead to complex conformational preferences governed by steric and electronic interactions.

Table 1: Hypothetical Dynamic NMR Data for Conformational Exchange in this compound

| Exchange Process | Coalescence Temp. (K) | Rate Constant, k (s⁻¹) | ΔG‡ (kJ/mol) |

| Ring Inversion | ~250 | ~150 | ~50 |

| C-N Bond Rotation | ~220 | ~100 | ~45 |

Note: This table is illustrative, based on typical values for similar molecular systems, and represents the type of data that would be obtained from a DNMR study.

NMR spectroscopy is also instrumental in identifying short-lived intermediates during a chemical reaction, providing mechanistic insights. Techniques like in-situ or real-time NMR monitoring can track the disappearance of reactants and the appearance of both products and transient species.

For this compound, this could be applied to its synthesis, which often involves the condensation of a diketone with ammonia (B1221849) or an amine. Monitoring such a reaction could reveal the presence of transient imine or hemiaminal intermediates. Similarly, in subsequent reactions, such as the reduction of the ketone, intermediates can be observed. For example, in the reduction of the related 3-methyl-2-cyclohexen-1-one (B144701), distinct reaction steps can be followed. The use of specialized NMR techniques, sometimes involving isotopes like ¹⁵N for the amino group or ¹³C, can provide unambiguous evidence for the structure of these intermediates. The ability to directly observe species like sulfenic acid (RSOH) intermediates in other chemical systems highlights the power of NMR to characterize fleeting, reactive molecules that are key to understanding a reaction's pathway.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds present and their environment, making them excellent for studying functional group interactions and structural changes upon electronic excitation.

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its functional groups: the carbonyl (C=O), the enamine system (N-H, C=C, C-N), and the methyl group (C-H). The precise frequencies of these vibrations are sensitive to both the electronic effects of conjugation and the potential for intramolecular hydrogen bonding between the amino (N-H) and carbonyl (C=O) groups.

A strong, intramolecular hydrogen bond would be expected to cause a significant redshift (lowering of frequency) in the C=O stretching vibration and the N-H stretching vibrations compared to their non-hydrogen-bonded counterparts. The C=C stretching frequency of the enamine system provides information about the degree of electron delocalization.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| N-H | Asymmetric & Symmetric Stretch | 3400 - 3200 | Broadened and redshifted if involved in H-bonding. |

| C-H (methyl) | Asymmetric & Symmetric Stretch | 2960 - 2850 | Typical for sp³ C-H bonds. |

| C=O | Stretch | 1650 - 1620 | Redshifted due to conjugation and H-bonding. |

| C=C | Stretch | 1620 - 1580 | Strong in Raman due to polarizability of the π-system. |

| N-H | Bend | 1600 - 1550 | Confirms the presence of the primary amine. |

| C-N | Stretch | 1340 - 1250 | Part of the delocalized enamine system. |

Note: The frequency ranges are based on data from analogous compounds and general spectroscopic tables. Specific values would be determined experimentally.

While conventional IR and Raman spectroscopy probe the ground electronic state, techniques like resonance Raman and time-resolved vibrational spectroscopy can provide information about the structure of electronically excited states. Upon absorption of UV light, this compound is promoted to an excited state, which can have a significantly different geometry and bonding arrangement.

Studies on related systems show that the excited-state dynamics can be complex, involving ultrafast structural relaxation, intersystem crossing to triplet states, or even photochemical reactions. For molecules with extensive conjugation and heteroatoms, these processes can occur on picosecond or femtosecond timescales. Resonance Raman spectroscopy, by tuning the excitation laser wavelength to match an electronic absorption band, can selectively enhance the vibrations of the part of the molecule involved in the electronic transition (the chromophore). The intensities of these enhanced Raman bands provide direct information about the changes in molecular geometry that occur immediately following photoexcitation. For instance, enhancement of C=C or C=O stretching modes would indicate that the geometries along these coordinates are significantly altered in the excited state. Such studies are crucial for understanding the photophysical and photochemical properties of the molecule, including its stability to light and its potential use in light-driven applications.

Theoretical and Computational Chemistry

Computational chemistry provides a powerful lens for examining molecular properties that can be difficult to measure experimentally. It allows for the prediction of structures, energies, and spectroscopic parameters, offering a deeper understanding of molecular behavior.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has become a popular and accurate tool for calculating the properties of molecules like this compound due to its balance of computational cost and accuracy. nih.gov Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which defines the set of functions used to build the molecular orbitals. nih.govresearchgate.net DFT is widely used to optimize molecular geometries, calculate vibrational frequencies, and predict electronic properties. dntb.gov.ua

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. aimspress.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. nih.gov A smaller gap generally implies higher reactivity. nih.gov

For an enone system, the HOMO is typically a π orbital with significant electron density on the C=C and C=O bonds, while the LUMO is the corresponding π* anti-bonding orbital. nih.gov The introduction of the electron-donating amino group at the 3-position would be expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and increasing the molecule's reactivity, particularly towards electrophiles. aimspress.com The analysis of the HOMO and LUMO electron density distributions can predict the most likely sites for nucleophilic and electrophilic attack. nih.gov

Representative Frontier Molecular Orbital Energies for a Related Schiff Base

| Orbital | Calculated Energy (eV) |

|---|---|

| HOMO | -0.26751 nih.gov |

| LUMO | -0.18094 nih.gov |

| HOMO-LUMO Gap (ΔE) | 0.08657 nih.gov |

Note: Data is for Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, presented for illustrative purposes of a typical DFT analysis. nih.gov

One of the significant strengths of DFT is its ability to predict spectroscopic parameters with a high degree of accuracy. nih.gov Theoretical calculations can generate vibrational (infrared and Raman) and electronic (UV-Vis) spectra that can be compared directly with experimental results. This comparison helps in the assignment of complex experimental spectra.

For instance, DFT calculations on 3-methyl-2-cyclohexen-1-one (3MCHO) have been used to predict its vibrational frequencies and electronic transitions. nih.gov The calculated values often show excellent agreement with experimental data, confirming the accuracy of the computational model. By calculating the vibrational frequencies, researchers can assign specific peaks in an experimental IR or Raman spectrum to particular bond stretches, bends, or torsions within the molecule. Similarly, TD-DFT calculations can predict the wavelengths and intensities of UV-Vis absorptions, aiding in the interpretation of electronic spectra. nih.govnih.gov

Comparison of Experimental and Predicted Spectroscopic Data for 3-methyl-2-cyclohexen-1-one (3MCHO)

| Parameter | Experimental Value | Predicted Value (DFT) | Source |

|---|---|---|---|

| C=O Vibrational Frequency (in Cyclohexane) | ~1668 cm⁻¹ | (Scaled values typically within 1-2% accuracy) | nih.gov |

| π→π* Electronic Transition | - | 241.6 nm | nih.gov |

Reaction Pathway and Transition State Calculations

The formation of 3-amino-2-cyclohexenones can be achieved through various synthetic routes, and computational studies play a crucial role in elucidating the underlying reaction mechanisms. One common method involves the cyclization of precursor molecules. For instance, the cyclization of 5-oxohexanenitrile (B84432) to form 3-amino-2-cyclohexenone can be achieved by heating it in the presence of a basic catalyst. google.com This reaction is typically performed at temperatures ranging from 160°C to 220°C in an inert organic polar solvent. google.com

Computational calculations, particularly those focused on transition states, help in understanding the energetics and feasibility of different reaction pathways. These calculations can predict the activation energies required for cyclization and identify the most favorable reaction coordinates. For example, in the synthesis of cyclohexenone acids, an alternative pathway involving an aldol (B89426) condensation followed by elimination, keto-enol tautomerization, and electrocyclization has been proposed. acs.org Transition state calculations for such a pathway would involve determining the energy barriers for each of these elementary steps.

The reaction conditions, such as temperature and the type of catalyst, significantly influence the reaction pathway and the selectivity for the desired product. google.com By modeling the interaction of the reactants and intermediates with the catalyst and solvent molecules, computational methods can provide insights into how these factors steer the reaction towards a specific outcome. For instance, the use of a basic catalyst facilitates the initial deprotonation step, which is often the rate-determining step in these cyclization reactions.

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. nih.gov For a flexible molecule like this compound, which contains a cyclohexene ring, MD simulations can provide valuable insights into its conformational landscape. nih.gov The cyclohexene ring can adopt various conformations, such as half-chair and boat forms, and the presence of substituents like the amino and methyl groups can influence the relative stability of these conformations.

In an MD simulation, the trajectory of each atom in the molecule is calculated by solving Newton's equations of motion. mdpi.com This allows for the exploration of the potential energy surface of the molecule and the identification of its low-energy conformations. By analyzing the simulation trajectory, one can determine the preferred conformations of this compound and the energy barriers for conformational transitions.

The choice of force field, which is a set of empirical parameters that describe the potential energy of the system, is a critical aspect of MD simulations. mdpi.com Different force fields, such as AMBER or GROMOS, may yield slightly different results, and the selection of an appropriate force field is essential for obtaining accurate and reliable conformational data. mdpi.com While the search results mention the application of MD simulations to similar systems, specific MD studies focused solely on the conformational analysis of this compound are not detailed.

In Silico Prediction of Molecular Properties Relevant to Intermolecular Interactions

In silico methods, which encompass a wide range of computational techniques, are extensively used to predict the molecular properties of chemical compounds that govern their intermolecular interactions. For this compound, these properties include its electrostatic potential, polarizability, and ability to form hydrogen bonds.

The presence of the amino (-NH2) and carbonyl (C=O) groups in the molecule makes it capable of acting as both a hydrogen bond donor and acceptor. Computational methods can be used to calculate the partial charges on the atoms of these functional groups, providing a quantitative measure of their hydrogen bonding capacity. Additionally, the molecular electrostatic potential (MEP) surface can be calculated and visualized to identify the regions of the molecule that are most likely to engage in electrostatic interactions with other molecules.

Furthermore, in silico tools can be used to predict various physicochemical properties that are relevant to intermolecular interactions, such as the octanol-water partition coefficient (logP) and the topological polar surface area (TPSA). These properties are important for understanding the solubility and permeability of the molecule, which are in turn influenced by its intermolecular interactions with solvent molecules. For instance, a lower TPSA value is generally associated with better membrane permeability. nih.gov

The following table summarizes some of the computationally predicted properties for molecules with similar functional groups, which can provide an estimate for this compound.

| Property | Predicted Value | Method |

| Molecular Weight | ~125.17 g/mol | --- |

| XLogP3 | ~0.6 | XLogP3 |

| Hydrogen Bond Donor Count | 1 | Cactvs |

| Hydrogen Bond Acceptor Count | 2 | Cactvs |

| Rotatable Bond Count | 0 | Cactvs |

| Topological Polar Surface Area | ~43 Ų | Cactvs |

Note: The values in the table are estimates based on similar compounds and may not represent the exact values for this compound.

Structure Activity Relationship Sar Studies in Chemical Biology Contexts

Systematic Chemical Modifications and Their Impact on Molecular Recognition

Systematic chemical modifications of the 3-aminocyclohex-2-en-1-one core have been instrumental in elucidating the key structural features required for molecular recognition and biological activity. A notable example is the development of derivatives as antagonists for the chemokine receptor CXCR2, a G-protein coupled receptor involved in inflammatory responses. umich.edu In these studies, the lead compound was conceptually divided into three key structural units for modification: the cyclohexanone (B45756) core, a phenylthioamide moiety, and a benzyl (B1604629) amino functionality. umich.edu

Initial modifications focused on the cyclohexanone core revealed that its integrity is crucial for activity. For instance, replacing the monocyclic cyclohexanone with bicyclic systems such as thiazolopyrimidinone or quinolinone led to a complete loss of CXCR2 inhibitory activity. umich.edu Similarly, the introduction of a heteroatom, like nitrogen, into the cyclohexene (B86901) ring was detrimental to the compound's potency. umich.edu

Modifications to the substituents on the core and associated aromatic rings also provided significant SAR insights. The presence of an electron-withdrawing group on the phenyl ring of the phenylthioamide moiety was found to enhance activity. umich.edu Conversely, the nature of the substituent on the benzylamino portion had a varied impact, with a lipophilic benzene (B151609) ring being preferred. umich.edu Interestingly, while many derivatives were synthesized and tested, only a fraction, thirteen out of forty-four, demonstrated significant inhibitory activity against CXCR2 signaling with IC50 values below 10 µM. umich.edu

Below is a data table summarizing the impact of systematic chemical modifications on the activity of 3-aminocyclohex-2-en-1-one derivatives as CXCR2 antagonists.

| Modification | Region of Modification | Observed Impact on Activity | Reference |

| Replacement with thiazolopyrimidinone | Cyclohexanone Core | Loss of activity | umich.edu |

| Replacement with quinolinone | Cyclohexanone Core | Loss of activity | umich.edu |

| Incorporation of a nitrogen atom | Cyclohexene Ring | Detrimental to potency | umich.edu |

| Addition of electron-withdrawing group | Phenylthioamide Moiety | Enhanced activity | umich.edu |

| Lipophilic benzene ring | Benzyl Amino Functionality | Preferred for activity | umich.edu |

Rational Design Based on Mechanistic Insights

The development of new analogs of 3-amino-2-methyl-2-cyclohexen-1-one has been guided by mechanistic insights into their mode of action. In the context of CXCR2 antagonism, the absence of a crystal structure for the receptor necessitated a ligand-based drug design approach, heavily relying on the established SAR. umich.edu This rational design process identified three key hydrophobic sites within the molecule that are critical for its interaction with the predominantly hydrophobic binding site of the receptor. umich.edu

A significant finding that guided further design was the likely formation of an intramolecular hydrogen bond in active compounds like CX4338 and its carboxamide analog, compound 16. umich.edu This hydrogen bond is thought to lock the molecule into a favorable conformation for binding. An analog lacking the potential for this intramolecular hydrogen bond showed an eight-fold decrease in potency, reinforcing the importance of this structural feature. umich.edu This insight suggests that designing molecules that maintain this conformational rigidity could be a fruitful strategy for developing more potent inhibitors. The potential for such intramolecular hydrogen bonds to improve membrane permeability also opens avenues for optimizing these compounds for diseases affecting the central nervous system. umich.edu

Elucidation of Molecular Binding Mechanisms with Targets

The molecular binding mechanisms of this compound derivatives with their biological targets are often characterized by a combination of hydrophobic interactions and specific hydrogen bonds. For the CXCR2 antagonists, a generated SAR map indicated that the binding is predominantly within a hydrophobic pocket of the receptor. umich.edu

Beyond general hydrophobic interactions, the proposed intramolecular hydrogen bond plays a critical role in pre-organizing the ligand into a bioactive conformation, thereby facilitating a more precise fit within the binding site. umich.edu While direct crystallographic evidence of the binding of these specific ligands to CXCR2 is lacking, the collective SAR data strongly supports a model where these key hydrophobic and conformational features govern the molecular recognition and inhibitory activity. umich.edu

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to explore novel chemical space, improve compound properties, and circumvent patent limitations. cambridgemedchemconsulting.comnih.gov Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original biological activity. cambridgemedchemconsulting.com Bioisosteric replacement, a related concept, involves the substitution of a functional group with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity. nih.gov

In the development of CXCR2 antagonists based on the 3-aminocyclohex-2-en-1-one scaffold, an initial SAR study employed a scaffold hopping strategy. umich.edu The cyclohexanone core was replaced with bicyclic scaffolds, namely thiazolopyrimidinone and quinolinone. However, this particular hop resulted in a loss of biological activity, highlighting the importance of the specific topology of the cyclohexenone ring for CXCR2 inhibition. umich.edu

A more successful example of a bioisosteric replacement within this series was the substitution of the thiocarboxamide moiety with a carboxamide group. This change resulted in a compound (compound 16) that maintained its CXCR2-inhibitory potency while likely improving its chemical stability and synthetic accessibility. umich.edu

The table below provides examples of scaffold hopping and bioisosteric replacement attempts for the 3-aminocyclohex-2-en-1-one scaffold in the context of CXCR2 antagonism.

| Strategy | Original Scaffold/Moiety | Replacement Scaffold/Moiety | Outcome | Reference |

| Scaffold Hopping | Cyclohexanone | Thiazolopyrimidinone | Loss of activity | umich.edu |

| Scaffold Hopping | Cyclohexanone | Quinolinone | Loss of activity | umich.edu |

| Bioisosteric Replacement | Thiocarboxamide | Carboxamide | Maintained potency, improved chemical properties | umich.edu |

Future Perspectives and Research Challenges

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of enaminones often involves the condensation of 1,3-dicarbonyl compounds with amines, which can sometimes lead to mixtures of products and may not align with the principles of green chemistry. beilstein-archives.org Future research will likely focus on developing more sustainable and efficient synthetic pathways to 3-Amino-2-methyl-2-cyclohexen-1-one and its derivatives.

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. semanticscholar.org Biocatalytic cascades, employing enzymes like ene-reductases and imine reductases (IREDs), have shown promise in the synthesis of chiral amines and related heterocyclic compounds. semanticscholar.orglibretexts.org A significant research challenge lies in discovering or engineering enzymes that can accommodate the this compound scaffold, potentially enabling enantioselective syntheses of chiral derivatives. The development of multifunctional biocatalysts, capable of catalyzing multiple reaction steps in a one-pot fashion, could further enhance the efficiency and sustainability of these synthetic routes. libretexts.org

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processes, including enhanced safety, better process control, and potential for scalability. acs.org The synthesis of various heterocyclic compounds, including aminoketones, has been successfully demonstrated using flow reactors. rsc.org A future research direction would be the development of a continuous flow process for the synthesis of this compound. This could involve the optimization of reaction parameters such as temperature, pressure, and catalyst loading in a microreactor setup to achieve high yields and purity in a continuous manner.

Exploration of Unprecedented Reactivity Patterns

The rich electronic nature of this compound, characterized by a "push-pull" system where the amino group donates electron density and the carbonyl group withdraws it, results in multiple reactive sites. wpmucdn.com While the typical reactivity of enaminones, such as nucleophilic additions and cyclizations, is well-documented, there is considerable scope for exploring unprecedented reaction pathways. wpmucdn.comresearchgate.netorganic-chemistry.org

Cycloaddition Reactions: Cycloaddition reactions are powerful tools for the construction of complex cyclic systems. libretexts.org The dienophilic and heterodienic nature of the cyclohexenone core, combined with the electronic influence of the amino and methyl groups, could lead to novel cycloaddition reactions. For instance, exploring [4+2] (Diels-Alder) and [3+2] cycloadditions with various dienes and 1,3-dipoles could yield a diverse range of polycyclic scaffolds. semanticscholar.orglibretexts.org A key challenge will be to understand and control the regioselectivity and stereoselectivity of these transformations, which can be influenced by the substituents on the reacting partners. youtube.com

C-H Activation: The direct functionalization of carbon-hydrogen (C-H) bonds is a rapidly evolving area in organic synthesis that offers a more atom-economical approach to creating molecular complexity. Investigating the potential for catalytic C-H activation at various positions on the cyclohexenone ring or the methyl group of this compound could lead to the development of highly efficient methods for synthesizing novel derivatives. This remains a significant but rewarding research challenge.

Advanced Mechanistic Investigations

A thorough understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for optimizing existing reactions and designing new ones. Modern computational chemistry techniques, particularly Density Functional Theory (DFT), have become indispensable tools for such investigations.

DFT Studies: DFT calculations can provide valuable insights into the electronic structure, reaction pathways, and transition states of chemical reactions. nih.govmdpi.com For instance, DFT can be employed to elucidate the mechanism of cycloaddition reactions involving this compound, helping to rationalize the observed regioselectivity and stereoselectivity. Furthermore, computational studies can be used to probe the effect of different catalysts and reaction conditions on the reaction outcomes. A significant research challenge is to combine these theoretical predictions with experimental kinetic and spectroscopic data to build comprehensive mechanistic models.

The following table illustrates the type of data that can be obtained from DFT calculations for a hypothetical reaction involving a cyclohexenone derivative.

| Parameter | Calculated Value (example) | Significance |

| Activation Energy (TS1) | 15.2 kcal/mol | Energy barrier for the first step |

| Activation Energy (TS2) | 10.8 kcal/mol | Energy barrier for the second step |

| Reaction Energy | -25.5 kcal/mol | Overall thermodynamic favorability |

| NPA Charges on Atoms | C1: +0.35, C2: -0.28, N: -0.45 | Indicates electrophilic and nucleophilic centers |

This is an illustrative example and does not represent actual experimental data for this compound.

Computational Design of New Derivatives with Desired Reactivity Profiles

The ability to predict the properties and reactivity of molecules before their synthesis is a major goal in modern chemistry. Computational methods can be employed to design new derivatives of this compound with specific, desired reactivity profiles.

In Silico Screening and QSAR: Techniques such as Quantitative Structure-Activity Relationship (QSAR) and virtual screening can be used to build models that correlate the structural features of molecules with their reactivity or biological activity. beilstein-archives.org By systematically modifying the structure of this compound in silico (e.g., by introducing different substituents on the amino group or the cyclohexenone ring), it is possible to create a library of virtual compounds. These compounds can then be screened for desired electronic properties, such as their HOMO-LUMO gap, which is indicative of their reactivity. This approach can guide synthetic efforts towards the most promising candidates, saving time and resources. A significant challenge is the development of accurate and predictive QSAR models that can handle the chemical diversity of the designed derivatives.

The table below presents a hypothetical example of how computational screening could be used to evaluate different derivatives.

| Derivative | Substituent on Amino Group | Calculated HOMO-LUMO Gap (eV) | Predicted Reactivity |

| 1 | -H | 4.5 | Moderate |

| 2 | -Phenyl | 4.2 | High |

| 3 | -Acetyl | 4.8 | Low |

This is an illustrative example and does not represent actual experimental data.

By focusing on these future perspectives and addressing the associated research challenges, the scientific community can unlock the full potential of this compound as a versatile building block in organic synthesis and materials science.

Q & A

Q. How can researchers optimize the synthesis yield of 3-Amino-2-methyl-2-cyclohexen-1-one under varying reaction conditions?

Methodological Answer: Yield optimization requires systematic evaluation of reaction parameters:

- Temperature: Reflux conditions (e.g., 70–80°C) are often effective for cyclization steps, as demonstrated in analogous cyclohexanone syntheses .

- Solvent Selection: Polar aprotic solvents (e.g., ethanol or acetonitrile) enhance nucleophilic substitution efficiency. Ethanol is preferred for its balance of polarity and boiling point .

- Catalysts: Use of triethylamine as a base can improve reaction kinetics by neutralizing acidic byproducts .

- Stoichiometry: Maintain a 1:1 molar ratio between amine precursors and carbonyl-containing intermediates to minimize side reactions .

Q. What analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): - and -NMR are essential for verifying the cyclohexenone backbone and substituent positions. For example, the enone system shows characteristic deshielded protons at δ 5.5–6.5 ppm .

- Infrared Spectroscopy (IR): Confirm the presence of carbonyl (C=O) stretching at ~1700 cm and amine (N–H) vibrations at ~3300 cm .

- Mass Spectrometry (MS): High-resolution MS can distinguish molecular ion peaks (e.g., [M+H]) and fragmentation patterns specific to the amino-methyl substitution .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

- Column Chromatography: Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate) to separate polar byproducts.

- Recrystallization: Ethanol or methanol is ideal for isolating crystalline products due to moderate polarity .

- Acid-Base Extraction: Leverage the compound’s basic amine group by dissolving in dilute HCl, followed by neutralization and extraction .

Advanced Research Questions

Q. How can researchers investigate the tautomeric equilibria of this compound in solution?

Methodological Answer:

- Dynamic NMR: Monitor temperature-dependent chemical shift changes to detect keto-enol tautomerism. For example, coalescence temperatures can reveal energy barriers for tautomeric interconversion .

- Computational Modeling: Density Functional Theory (DFT) calculations predict tautomer stability and transition states. Solvent effects (e.g., polarizable continuum models) should be included for accuracy .

Q. How should researchers address discrepancies in spectroscopic data when characterizing this compound?

Methodological Answer:

- Purity Verification: Re-run chromatography or recrystallization to eliminate contaminants causing signal splitting .

- Multi-Technique Cross-Validation: Combine X-ray crystallography (for solid-state structure) with solution-phase NMR to resolve ambiguities. For instance, crystallographic data can confirm bond lengths and angles .

- Isotopic Labeling: Use -labeled amines to distinguish overlapping signals in complex spectra .

Q. What experimental designs are suitable for probing the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

- Kinetic Studies: Monitor reaction progress via in situ IR or UV-Vis spectroscopy to determine rate constants under varying pH and solvent conditions .

- Substituent Screening: Introduce electron-withdrawing/donating groups on the cyclohexenone ring to assess electronic effects on reactivity. For example, fluorinated analogs may enhance electrophilicity at the carbonyl carbon .

Q. What computational approaches are recommended to model the electronic properties of this compound?

Methodological Answer:

- DFT Calculations: Optimize geometry using B3LYP/6-31G(d) basis sets to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .

- Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., water or DMSO) to understand conformational flexibility .

- Docking Studies: Model interactions with biological targets (e.g., enzymes) to guide drug design applications, using software like AutoDock Vina .

Data Contradiction Analysis

Q. How can researchers resolve contradictions in reported synthetic routes for this compound?

Methodological Answer:

- Reaction Replication: Reproduce conflicting protocols with strict control of moisture, oxygen, and catalyst purity .

- Byproduct Identification: Use LC-MS or GC-MS to detect minor impurities that may arise from divergent pathways (e.g., overalkylation or oxidation) .

- Mechanistic Studies: Employ isotopic labeling (, ) to trace reaction pathways and identify rate-determining steps .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 120–125°C | |

| -NMR (DMSO) | 400 MHz | δ 1.2 (s, 3H, CH) | |

| Solubility in Ethanol | Gravimetric Analysis | 45 mg/mL | |

| Tautomeric Energy Barrier | DFT (B3LYP/6-31G(d)) | 8.2 kcal/mol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.